molecular formula C16H22N2O2 B3025906 Unii-D28FL93blv CAS No. 2173386-55-3

Unii-D28FL93blv

Cat. No.: B3025906
CAS No.: 2173386-55-3
M. Wt: 274.36 g/mol
InChI Key: CECCEKYTLKWWJJ-UHFFFAOYSA-N
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Description

4-acetoxy MPT, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine, is a synthetic psychedelic compound belonging to the tryptamine class. It is structurally related to other tryptamines such as psilocybin and 4-acetoxy-N,N-dimethyltryptamine. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.

Scientific Research Applications

4-acetoxy MPT has been explored in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetoxy MPT typically involves the acetylation of N-methyl-N-isopropyltryptamine. The process begins with the preparation of N-methyl-N-isopropyltryptamine, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetoxy derivative.

Industrial Production Methods

While specific industrial production methods for 4-acetoxy MPT are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-acetoxy MPT undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 4-acetoxy MPT involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

4-acetoxy MPT is similar to other tryptamines such as:

    4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT): Both compounds have acetoxy groups and produce psychedelic effects.

    Psilocybin: Structurally related and also acts on serotonin receptors.

    N-methyl-N-isopropyltryptamine (MiPT): The parent compound of 4-acetoxy MPT, lacking the acetoxy group.

The uniqueness of 4-acetoxy MPT lies in its specific acetoxy substitution, which influences its pharmacological profile and potency compared to other tryptamines .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCEKYTLKWWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001343219
Record name 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173386-55-3
Record name 4-Acetoxy-N-methyl-n-propyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173386553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOXY-N-METHYL-N-PROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28FL93BLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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